Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
CAS No.:
Cat. No.: VC16211843
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20O4 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | methyl (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C16H20O4/c1-18-14-9-7-12(8-10-16(17)19-2)11-15(14)20-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3/b10-8+ |
| Standard InChI Key | GFRBHAWHFNSOCC-CSKARUKUSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)OC)OC2CCCC2 |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)OC)OC2CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (IUPAC name: methyl (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoate) belongs to the class of substituted acrylates. Its molecular formula is , with a molar mass of 276.33 g/mol . The compound features:
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A cyclopentyloxy group at the 3-position of the phenyl ring.
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A methoxy group at the 4-position of the same aromatic system.
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An acrylate ester moiety at the 3-position, contributing to its reactivity and solubility profile.
The stereochemistry of the acrylate double bond is typically in the E (trans) configuration, as confirmed by NMR and X-ray crystallography data .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 276.33 g/mol | |
| Melting Point | 87–91°C (literature range) | |
| Storage Conditions | <15°C, dark environment |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via esterification of the corresponding acrylic acid derivative with methanol, catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux. A typical protocol involves:
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Dissolving 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylic acid in excess methanol.
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Adding catalytic acid (0.5–1 mol%).
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Refluxing at 65–70°C for 6–8 hours.
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Isolating the product via vacuum distillation or recrystallization.
Yields typically exceed 75%, with purity >98% achievable through fractional crystallization.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance efficiency. Key advantages include:
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Reduced reaction time (2–3 hours vs. 6–8 hours in batch).
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Improved safety profile by minimizing exposure to corrosive catalysts.
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Higher purity (99.5%) through integrated distillation units.
Table 2: Synthesis Parameters Across Scales
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | H₂SO₄ | Solid acid catalysts |
| Temperature | 65–70°C | 70–75°C |
| Yield | 75–80% | 85–90% |
| Purity | 98% | 99.5% |
Applications in Medicinal Chemistry and Beyond
Drug Development
The compound serves as a lead structure for PDE4-targeted therapies, particularly for:
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Chronic obstructive pulmonary disease (COPD): Preclinical models show reduced airway inflammation .
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Psoriasis: Topical formulations inhibit keratinocyte hyperproliferation in ex vivo assays.
Organic Synthesis
Its acrylate moiety participates in Michael additions and Diels-Alder reactions, enabling access to polycyclic architectures. For example:
Such reactions are valuable in natural product synthesis.
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